DPP-IV Substrate Km Comparison: H-Gly-Ala-Hyp-OH (Y-Position Hyp) Is a Defined Substrate, H-Gly-Hyp-Ala-OH (X-Position Hyp) Is Not Hydrolyzed
The positional isomer H-Gly-Ala-Hyp-OH (with Hyp at the third/Y position) is a defined substrate for dipeptidylpeptidase-IV (DPP-IV) with a reported Km value of 2.080 mM. In contrast, peptides with Hyp positioned at the second/X position—such as Gly-Pro-Hyp—are resistant to DPP-IV hydrolysis because the enzyme cannot cleave the bond preceding Hyp. By sequence analogy, H-Gly-Hyp-Ala-OH (Hyp at the second/X position) is expected to exhibit similar DPP-IV resistance, making it suitable as a non-hydrolyzable control or inhibitor scaffold rather than a substrate [1].
| Evidence Dimension | DPP-IV substrate activity (Km) |
|---|---|
| Target Compound Data | H-Gly-Hyp-Ala-OH: Km not applicable; by analogy to Gly-Pro-Hyp, the peptide is resistant to DPP-IV hydrolysis and not a substrate [1] |
| Comparator Or Baseline | H-Gly-Ala-Hyp-OH: Km = 2.080 mM (DPP-IV substrate) |
| Quantified Difference | H-Gly-Ala-Hyp-OH is hydrolyzable (Km = 2.080 mM); H-Gly-Hyp-Ala-OH is not hydrolyzable |
| Conditions | In vitro DPP-IV enzymatic assay; peptide incubated with recombinant DPP-IV; kinetic parameters derived from Michaelis-Menten analysis [1] |
Why This Matters
Procurement choice between these isomers determines whether the peptide will be consumed as a substrate in enzymatic assays (select H-Gly-Ala-Hyp-OH) or remain intact as a non-hydrolyzable control or potential inhibitor scaffold (select H-Gly-Hyp-Ala-OH).
- [1] Hatanaka T, Kawakami K, Uraji M. (2014). Inhibitory effect of collagen-derived tripeptides on dipeptidylpeptidase-IV activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 823-828. View Source
